molecular formula C24H22ClN7OS B12407547 PfPKG-IN-1

PfPKG-IN-1

Cat. No.: B12407547
M. Wt: 492.0 g/mol
InChI Key: CGLRMVOGIUJFAA-GOSISDBHSA-N
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Preparation Methods

The synthesis of PfPKG-IN-1 involves the preparation of isoxazole-based compoundsThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations .

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient and cost-effective production .

Chemical Reactions Analysis

PfPKG-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of an oxidized derivative with altered biological activity .

Scientific Research Applications

PfPKG-IN-1 has several scientific research applications, including:

    Chemistry: this compound is used as a tool compound to study the structure and function of PfPKG.

    Biology: this compound is used in biological studies to investigate the effects of PfPKG inhibition on the malaria parasite.

    Medicine: this compound is being explored as a potential therapeutic agent for the treatment of malaria.

    Industry: this compound can be used in the pharmaceutical industry for the development of new anti-malarial therapies.

Mechanism of Action

PfPKG-IN-1 exerts its effects by competitively inhibiting the activity of PfPKG. The compound binds to the ATP-binding site of the enzyme, preventing the phosphorylation of downstream substrates. This inhibition disrupts the cGMP signaling pathway, which is essential for the parasite’s development and survival .

The molecular targets of this compound include the catalytic domain of PfPKG, where it competes with ATP for binding. The inhibition of PfPKG leads to the disruption of various cellular processes, including gametogenesis, schizont rupture, and merozoite egress .

Properties

Molecular Formula

C24H22ClN7OS

Molecular Weight

492.0 g/mol

IUPAC Name

[(3R)-3-[[4-[2-(3-chlorophenyl)-4-cyclopropylimidazol-1-yl]pyrimidin-2-yl]amino]pyrrolidin-1-yl]-(1,3-thiazol-2-yl)methanone

InChI

InChI=1S/C24H22ClN7OS/c25-17-3-1-2-16(12-17)21-29-19(15-4-5-15)14-32(21)20-6-8-27-24(30-20)28-18-7-10-31(13-18)23(33)22-26-9-11-34-22/h1-3,6,8-9,11-12,14-15,18H,4-5,7,10,13H2,(H,27,28,30)/t18-/m1/s1

InChI Key

CGLRMVOGIUJFAA-GOSISDBHSA-N

Isomeric SMILES

C1CN(C[C@@H]1NC2=NC=CC(=N2)N3C=C(N=C3C4=CC(=CC=C4)Cl)C5CC5)C(=O)C6=NC=CS6

Canonical SMILES

C1CC1C2=CN(C(=N2)C3=CC(=CC=C3)Cl)C4=NC(=NC=C4)NC5CCN(C5)C(=O)C6=NC=CS6

Origin of Product

United States

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